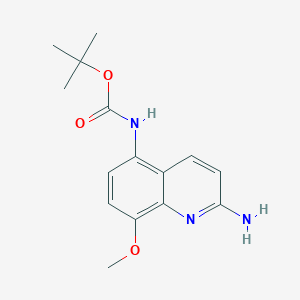
tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate is a chemical compound with the molecular formula C15H19N3O3 and a molecular weight of 289.33 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a quinoline ring substituted with an amino group and a methoxy group.
Méthodes De Préparation
The synthesis of tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate typically involves the reaction of 6-methoxyquinolin-8-amine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Applications De Recherche Scientifique
tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential antimalarial activity against Plasmodium falciparum.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl N-(2-hydroxyethyl)carbamate: This compound has a similar structure but with a hydroxyethyl group instead of the quinoline ring.
tert-Butyl N-(2-aminoethyl)carbamate: This compound has an aminoethyl group instead of the quinoline ring.
The uniqueness of this compound lies in its quinoline ring, which imparts specific biological activities and chemical properties that are not present in the other compounds.
Propriétés
Formule moléculaire |
C15H19N3O3 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
tert-butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)17-10-6-7-11(20-4)13-9(10)5-8-12(16)18-13/h5-8H,1-4H3,(H2,16,18)(H,17,19) |
Clé InChI |
WYGAYORBEXHIEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C2C=CC(=NC2=C(C=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate](/img/structure/B13200864.png)
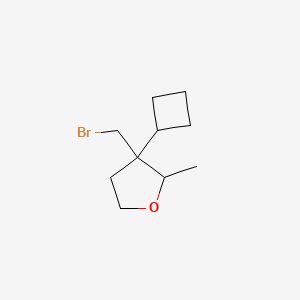
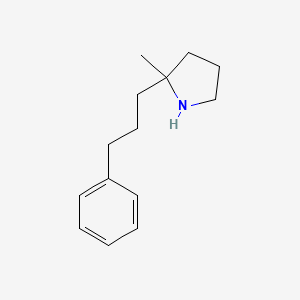
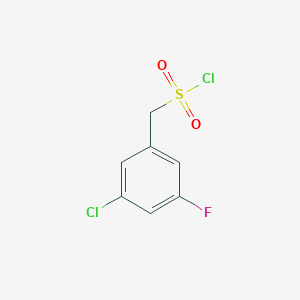
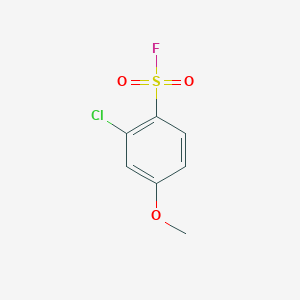
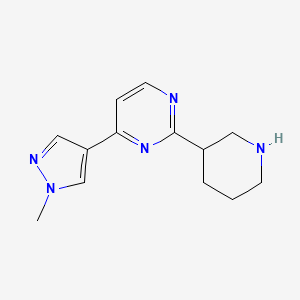
![Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13200902.png)
![7-(Iodomethyl)-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13200904.png)
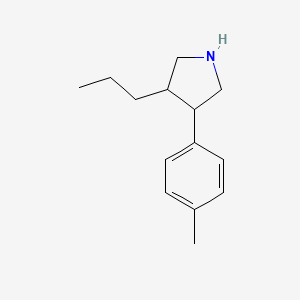
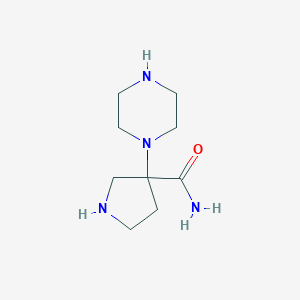
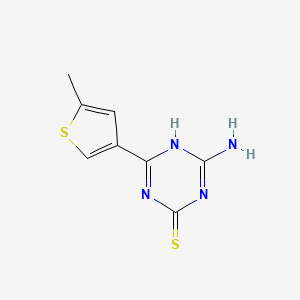
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13200920.png)
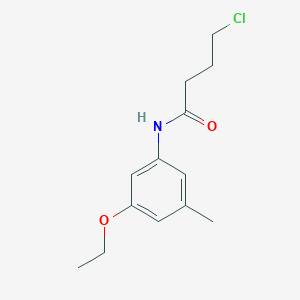
![2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13200938.png)
